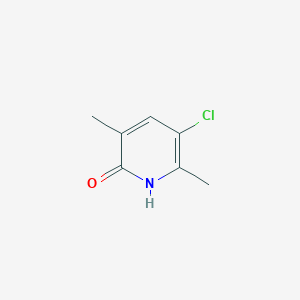
5-Chloro-3,6-dimethylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3,6-dimethylpyridin-2(1H)-one is a chemical compound belonging to the pyridine family. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis. This compound, characterized by its chlorine and methyl substituents, may exhibit unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3,6-dimethylpyridin-2(1H)-one typically involves the chlorination of 3,6-dimethylpyridin-2(1H)-one. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the chlorination process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3,6-dimethylpyridin-2(1H)-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyridine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Dechlorinated pyridines or modified pyridine rings.
Scientific Research Applications
5-Chloro-3,6-dimethylpyridin-2(1H)-one may have several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-3,6-dimethylpyridin-2(1H)-one would depend on its specific application. For instance, if used as a pharmaceutical agent, it may interact with specific enzymes or receptors in the body, modulating biological pathways. The chlorine and methyl groups could influence its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
3,6-Dimethylpyridin-2(1H)-one: Lacks the chlorine substituent, which may result in different reactivity and applications.
5-Bromo-3,6-dimethylpyridin-2(1H)-one: Similar structure but with a bromine atom instead of chlorine, potentially leading to different chemical properties.
5-Chloro-2-methylpyridin-3(1H)-one: Different positioning of the methyl and chlorine groups, affecting its reactivity and applications.
Uniqueness
5-Chloro-3,6-dimethylpyridin-2(1H)-one’s unique combination of chlorine and methyl groups may confer distinct chemical properties, making it valuable for specific synthetic applications or biological studies.
Properties
Molecular Formula |
C7H8ClNO |
|---|---|
Molecular Weight |
157.60 g/mol |
IUPAC Name |
5-chloro-3,6-dimethyl-1H-pyridin-2-one |
InChI |
InChI=1S/C7H8ClNO/c1-4-3-6(8)5(2)9-7(4)10/h3H,1-2H3,(H,9,10) |
InChI Key |
OCKQNQLNIKVTMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(NC1=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















